5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole
Overview
Description
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole typically involves the formation of the imidazole ring followed by the introduction of the bromophenyl and cyclopropyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-bromobenzaldehyde with cyclopropylamine and glyoxal in the presence of an acid catalyst can yield the desired imidazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the bromophenyl group can yield 5-(4-nitrophenyl)-2-cyclopropyl-1H-imidazole, while nucleophilic substitution can produce various substituted imidazole derivatives .
Scientific Research Applications
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to specific targets, while the cyclopropyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole: Unique due to its specific substitution pattern.
5-(4-bromophenyl)-1H-imidazole: Lacks the cyclopropyl group, which can affect its biological activity and chemical reactivity.
5-(4-chlorophenyl)-2-cyclopropyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic properties and reactivity.
Uniqueness
The presence of both the bromophenyl and cyclopropyl groups in this compound makes it unique compared to other imidazole derivatives. These substituents can significantly influence the compound’s chemical behavior and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-10-5-3-8(4-6-10)11-7-14-12(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECLKVXODNUVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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